molecular formula C9H10BrNO2 B8790257 Methyl 4-bromobenzylcarbamate

Methyl 4-bromobenzylcarbamate

Cat. No.: B8790257
M. Wt: 244.08 g/mol
InChI Key: UVLYNPBNSVDKEY-UHFFFAOYSA-N
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Description

Methyl 4-bromobenzylcarbamate (CAS: 68819-83-0) is a brominated carbamate derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol. It is characterized by a methyl carbamate group attached to a 4-bromobenzyl moiety. This compound is typically stored under dry, room-temperature conditions and is flagged for safety concerns, including eye damage (H318) and aquatic toxicity (H413) . Carbamates like this are often used as intermediates in pharmaceutical synthesis due to their stability and reactivity in protecting amine groups during multi-step reactions.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl N-[(4-bromophenyl)methyl]carbamate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

UVLYNPBNSVDKEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC=C(C=C1)Br

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or carboxylic acids.

Reaction TypeConditionsProductsNotes
Acidic HydrolysisHCl (1–6 M), reflux, 4–12 hrs4-Bromobenzylamine + CO₂ + MeOHComplete conversion at higher acid concentrations
Basic HydrolysisNaOH (1–5 M), reflux, 2–8 hrs4-Bromobenzyl alcohol + CO₃²⁻Competitive elimination possible under harsh conditions

The bromine atom at the para position enhances electrophilicity, stabilizing transition states during hydrolysis.

Nucleophilic Substitution Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Coupling

Reagents/ConditionsProductsYield
Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O4-Arylbenzylcarbamate derivatives65–85%

Buchwald-Hartwig Amination

Reagents/ConditionsProductsYield
Pd₂(dba)₃, Xantphos, amine, t-BuONa4-Aminobenzylcarbamate derivatives70–90%

SNAr reactivity is less pronounced due to deactivation by the carbamate group, requiring strong nucleophiles (e.g., NaN₃, KSCN) and elevated temperatures.

Oxidation

Reagents/ConditionsProductsNotes
KMnO₄, H₂O, 80°C4-Bromobenzoic acid derivativesOver-oxidation to CO₂ observed
Dess-Martin periodinane, CH₂Cl₂Aldehyde intermediatesSelective oxidation of alcohol byproducts

Reduction

Reagents/ConditionsProductsYield
LiAlH₄, THF, 0°C → RT4-Bromobenzylamine85–95%
H₂, Pd/C, MeOH4-Methylbenzylcarbamate60–75%

Mitsunobu and Coupling Reactions

The hydroxyl group (post-hydrolysis) engages in Mitsunobu reactions for ether formation:

Reagents/ConditionsProductsYield
DEAD, PPh₃, alcoholAlkyl/aryl ether derivatives70–88%

Key Mechanistic Insights

  • Electronic Effects : The bromine atom increases electrophilicity at the benzylic carbon, facilitating nucleophilic attacks.

  • Steric Considerations : The carbamate group imposes moderate steric hindrance, affecting reaction rates in cross-couplings .

Comparison with Similar Compounds

Key Differences in Physicochemical Properties

  • Molecular Weight and Solubility : this compound has the lowest molecular weight (244.09 g/mol), enhancing its solubility in polar solvents compared to bulkier analogs like the tert-butyl derivative (298.17 g/mol) .
  • LogP Values : All analogs exhibit LogP values ~4.0–4.2, indicating moderate hydrophobicity suitable for membrane permeability in drug candidates .

Q & A

Q. What are the established synthetic routes for Methyl 4-bromobenzylcarbamate, and what methodologies are commonly employed?

this compound is typically synthesized via carbamate formation using 4-bromobenzylamine and methyl chloroformate. A scalable, column chromatography-free method involves:

  • Step 1 : Reacting 4-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) to form a protected intermediate (tert-butyl 4-bromobenzylcarbamate) .
  • Step 2 : Deprotection under acidic conditions (e.g., HCl/dioxane) followed by reaction with methyl chloroformate.
  • Purification : Crystallization in methanol/water mixtures avoids column chromatography . Key parameters include maintaining anhydrous conditions and controlling reaction temperature (0–25°C) to minimize byproducts.

Q. How is this compound characterized to confirm structural integrity?

Analytical techniques include:

  • HPLC : Using a Phenomenex Kinetex column (150 × 4.6 mm, 5 µm) with a gradient of H₂O/MeOH (0.1% TFA) at 0.8 mL/min .
  • NMR : ¹H and ¹³C NMR to verify carbamate linkage and bromine substitution patterns.
  • X-ray Crystallography : For unambiguous structural confirmation (see CCDC deposition protocols in ).
  • Melting Point : Compare observed values with literature data (e.g., tert-butyl analogs melt at 36–40°C ).

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., methyl chloroformate).
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
  • Stability : Store in cool, dry conditions away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for multi-gram synthesis of this compound?

  • Solvent Selection : Replace THF with dichloromethane (DCM) for better solubility of intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Scale-Up Adjustments : Increase stirring efficiency and control exothermic reactions via dropwise reagent addition.
  • Yield Improvement : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) to terminate reactions at optimal conversion.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Comparative Analysis : Cross-reference with tert-butyl 4-bromobenzylcarbamate spectra to identify protecting group artifacts.
  • Isotopic Labeling : Use ²H-labeled reagents to trace unexpected signals.
  • Advanced Techniques : Employ HSQC/HMBC NMR to assign ambiguous carbons or confirm regiochemistry .
  • Literature Validation : Utilize Reaxys/SciFinder to verify spectral data against known analogs .

Q. What strategies enhance the stability of this compound under varying experimental conditions?

  • pH Control : Maintain neutral conditions (pH 6–8) to prevent hydrolysis of the carbamate group.
  • Light Sensitivity : Store in amber vials to avoid photodegradation (bromine substituents are UV-sensitive) .
  • Thermal Stability : Avoid temperatures >100°C; DSC analysis can identify decomposition thresholds .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb residual water during synthesis .

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